molecular formula C7H12FNO B14781202 (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine

(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine

Cat. No.: B14781202
M. Wt: 145.17 g/mol
InChI Key: PJECTXYEHYEQDZ-UHFFFAOYSA-N
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Description

(5-Fluoro-3-oxabicyclo[311]heptan-1-yl)methanamine is a bicyclic amine compound characterized by a fluorine atom and an oxabicyclo structure

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amines and fluorinated heterocycles, such as:

Uniqueness

(5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine is unique due to its specific combination of a fluorine atom and an oxabicyclo structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

(5-fluoro-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine

InChI

InChI=1S/C7H12FNO/c8-7-1-6(2-7,3-9)4-10-5-7/h1-5,9H2

InChI Key

PJECTXYEHYEQDZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)F)CN

Origin of Product

United States

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